molecular formula C12H18OSi B14204416 4-[Dimethyl(phenyl)silyl]but-2-en-1-ol CAS No. 834907-70-9

4-[Dimethyl(phenyl)silyl]but-2-en-1-ol

Cat. No.: B14204416
CAS No.: 834907-70-9
M. Wt: 206.36 g/mol
InChI Key: MOAICEPVRGPCJB-UHFFFAOYSA-N
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Description

4-[Dimethyl(phenyl)silyl]but-2-en-1-ol is a silicon-containing organic compound characterized by a dimethyl(phenyl)silyl group attached to a butenol backbone. Its structure combines the steric bulk of the silyl group with the reactivity of the allylic alcohol moiety, making it a candidate for applications in asymmetric catalysis, polymer chemistry, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Dimethyl(phenyl)silyl]but-2-en-1-ol typically involves the hydrosilylation of 4-phenyl-1-butyne with dimethylphenylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures (50-80°C) and a solvent like toluene or hexane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized for scalability, including precise control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

4-[Dimethyl(phenyl)silyl]but-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[Dimethyl(phenyl)silyl]but-2-en-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Dimethyl(phenyl)silyl]but-2-en-1-ol involves its interaction with various molecular targets. The silicon atom’s unique electronic properties allow it to participate in diverse chemical reactions, influencing the compound’s reactivity and stability. The hydroxyl group and the double bond in the butenol side chain also contribute to its chemical behavior, enabling it to form hydrogen bonds and undergo nucleophilic addition reactions .

Comparison with Similar Compounds

However, the compound described in the evidence, 4-(1,1-difluoro-4-(p-tolyl)but-1-en-2-yl)-1,1'-biphenyl (4), shares superficial similarities in its unsaturated hydrocarbon chain and aromatic substituents. Below is an inferred comparison based on general chemical principles and indirect

Table 1: Key Properties of 4-[Dimethyl(phenyl)silyl]but-2-en-1-ol vs. 4-(1,1-difluoro-4-(p-tolyl)but-1-en-2-yl)-1,1'-biphenyl

Property This compound (Hypothetical) 4-(1,1-difluoro-4-(p-tolyl)but-1-en-2-yl)-1,1'-biphenyl
Functional Groups Allylic alcohol, silyl ether Difluoroalkene, biphenyl, p-tolyl
Synthetic Method Hydrosilylation (theorized) Photoredox catalysis with 4CzIPN, Na₂CO₃, DMF
Reactivity Potential for oxidation or silyl migration Electrophilic alkene for cross-coupling
Applications Chiral auxiliaries, polymer precursors OLED materials, fluorinated building blocks

Key Differences:

Electronic Effects : The silyl group in This compound is electron-donating, whereas the difluoroalkene in Compound 4 is electron-withdrawing, altering their respective reactivities in nucleophilic or electrophilic environments.

Steric Environment : The dimethyl(phenyl)silyl group introduces significant steric hindrance compared to the planar biphenyl system in Compound 4 , impacting their utility in stereoselective reactions.

Stability : Silyl ethers are generally hydrolytically unstable under acidic or basic conditions, while fluorinated alkenes (as in Compound 4 ) exhibit enhanced stability against degradation .

Research Findings and Limitations

No peer-reviewed studies specifically addressing this compound were identified in the provided evidence. The synthesis and applications of Compound 4 (from the evidence) suggest that fluorinated alkenes are prioritized in materials science, whereas silicon-containing allylic alcohols remain underexplored. This gap highlights a need for further research into the catalytic and thermodynamic properties of silylated butenols.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[Dimethyl(phenyl)silyl]but-2-en-1-ol, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is typically synthesized via silylation of allylic alcohols using dimethylphenylsilyl chloride under inert conditions. A key step involves protecting the hydroxyl group prior to silylation to avoid side reactions. Optimization parameters include:

  • Temperature : Maintaining −78°C during silylation minimizes undesired byproducts.
  • Catalysts : Lewis acids like BF₃·OEt₂ enhance silylation efficiency .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Yield improvements (70–85%) are achieved by controlling stoichiometry and moisture levels .

Q. How should researchers characterize the stereochemical configuration of this compound, and what analytical techniques are most effective?

  • Methodological Answer : Stereochemical analysis requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify coupling constants (e.g., JHHJ_{H-H} for double-bond geometry). NOESY confirms spatial proximity of substituents.
  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
  • X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile silyl intermediates.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of this compound, and how can chiral auxiliaries or catalysts be employed?

  • Methodological Answer : Enantioselective synthesis leverages:

  • Chiral Catalysts : Palladium complexes with BINAP ligands induce asymmetry during allylic silylation (up to 92% ee) .
  • Chiral Auxiliaries : Evans oxazolidinones temporarily direct stereochemistry, later removed via hydrolysis.
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

Q. How can computational chemistry methods predict the reactivity and stability of this compound under various experimental conditions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict regioselectivity in silylation (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DCM).
  • Thermodynamic Stability : Calculate Gibbs free energy changes (ΔG\Delta G) for intermediate steps .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound (e.g., conflicting NMR shifts)?

  • Methodological Answer : Contradictions arise from solvent polarity, concentration, or impurities. Resolve via:

  • Standardized Protocols : Use deuterated solvents (CDCl₃) and internal standards (TMS).
  • 2D NMR : HSQC and HMBC correlate ambiguous signals to resolve assignments.
  • Reproducibility : Cross-validate with independent syntheses and literature comparisons .

Q. What role does the silicon moiety play in the compound’s reactivity, and how does it compare to carbon-based analogs in cross-coupling reactions?

  • Methodological Answer : The dimethyl(phenyl)silyl group:

  • Stabilizes β-Carbocations : Enhances electrophilicity for nucleophilic additions.
  • Facilitates Cross-Couplings : Silicon’s transmetalation efficiency in Stille couplings surpasses carbon analogs (2–3× faster kinetics).
  • Steric Effects : The bulky phenyl group directs regioselectivity in Diels-Alder reactions .

Q. Key Research Findings

  • Stereochemical Stability : The (E)-configuration at the double bond is thermodynamically favored (ΔG=12.3\Delta G^\ddagger = 12.3 kcal/mol for isomerization) .
  • Catalytic Applications : The compound serves as a precursor for silicon-containing ligands in asymmetric hydrogenation (up to 95% ee) .

Properties

CAS No.

834907-70-9

Molecular Formula

C12H18OSi

Molecular Weight

206.36 g/mol

IUPAC Name

4-[dimethyl(phenyl)silyl]but-2-en-1-ol

InChI

InChI=1S/C12H18OSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-9,13H,10-11H2,1-2H3

InChI Key

MOAICEPVRGPCJB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CC=CCO)C1=CC=CC=C1

Origin of Product

United States

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